1-Boc-3-trifluoromethyl-piperidin-4-one

Lipophilicity Drug Design ADME Prediction

1-Boc-3-trifluoromethyl-piperidin-4-one (tert-butyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate) is a fluorinated heterocyclic building block belonging to the N-Boc-protected 4-piperidone class, distinguished by a trifluoromethyl (-CF₃) substituent regiospecifically located at the 3-position of the piperidine ring. With a molecular formula of C₁₁H₁₆F₃NO₃, a molecular weight of 267.25 g·mol⁻¹, and a predicted boiling point of 292.5 °C at 760 mmHg , it serves as a versatile intermediate for constructing CNS-targeted agents, kinase inhibitors, and other fluorinated drug candidates where the combination of the Boc-protected nitrogen, the reactive ketone at position-4, and the electron-withdrawing -CF₃ group at position-3 enables orthogonal downstream functionalization.

Molecular Formula C11H16F3NO3
Molecular Weight 267.24 g/mol
CAS No. 1159983-77-3
Cat. No. B1287151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-trifluoromethyl-piperidin-4-one
CAS1159983-77-3
Molecular FormulaC11H16F3NO3
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=O)C(C1)C(F)(F)F
InChIInChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-5-4-8(16)7(6-15)11(12,13)14/h7H,4-6H2,1-3H3
InChIKeyOAKIKPITPDYEAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-3-trifluoromethyl-piperidin-4-one (CAS 1159983-77-3): A Regiospecific Fluorinated Piperidinone Building Block for Medicinal Chemistry Procurement


1-Boc-3-trifluoromethyl-piperidin-4-one (tert-butyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate) is a fluorinated heterocyclic building block belonging to the N-Boc-protected 4-piperidone class, distinguished by a trifluoromethyl (-CF₃) substituent regiospecifically located at the 3-position of the piperidine ring . With a molecular formula of C₁₁H₁₆F₃NO₃, a molecular weight of 267.25 g·mol⁻¹, and a predicted boiling point of 292.5 °C at 760 mmHg , it serves as a versatile intermediate for constructing CNS-targeted agents, kinase inhibitors, and other fluorinated drug candidates where the combination of the Boc-protected nitrogen, the reactive ketone at position-4, and the electron-withdrawing -CF₃ group at position-3 enables orthogonal downstream functionalization [1].

Why Generic 1-Boc-4-piperidone Analogs Cannot Replace 1-Boc-3-trifluoromethyl-piperidin-4-one


The simple substitution of 1-Boc-3-trifluoromethyl-piperidin-4-one with the widely available, less costly 1-Boc-4-piperidone or a regioisomeric trifluoromethyl variant is chemically inadmissible for applications where the combination of the electron-withdrawing -CF₃ group and its precise 3-position relative to the reactive 4-ketone governs both the physicochemical profile and the stereoelectronic course of downstream transformations [1]. The -CF₃ group at C-3 increases the computed LogP by approximately 0.8–0.9 units relative to the parent 1-Boc-4-piperidone (ΔLogP ≈ 0.79, comparing CLogP 2.31 for the 3-CF₃ compound versus CLogP 1.52 for the parent [2]), while relocation of the -CF₃ group to the 2-position yields a measurably different LogP of 2.46 , demonstrating that neither the unsubstituted nor the regioisomeric form recapitulates the lipophilicity and, consequently, the membrane permeability and metabolic stability profile conferred by the 3-CF₃ substitution pattern. Below is the quantitative evidence underpinning these non-interchangeable properties.

Quantitative Differentiation Evidence for 1-Boc-3-trifluoromethyl-piperidin-4-one Versus Closest Analogs


Lipophilicity (LogP) Differentiates 3-CF₃ from Parent and 2-CF₃ Regioisomer

The 3-trifluoromethyl substitution on the piperidinone scaffold produces a distinct lipophilicity that is intermediate between the parent 1-Boc-4-piperidone and the 2-CF₃ regioisomer, directly impacting membrane permeability predictions. The target 3-CF₃ compound exhibits a computed LogP of 2.31 (Chemsrc) or a predicted LogP of 1.98 (Fluorochem) , compared to LogP 1.52 for 1-Boc-4-piperidone (CAS 79099-07-3) [1] and LogP 2.46 for the 2-CF₃ regioisomer 1-Boc-2-(trifluoromethyl)-4-piperidinone (CAS 1245648-32-1) . The ΔLogP of +0.79 (target − parent) is consistent with the well-documented lipophilicity-enhancing effect of a -CF₃ substituent, while the ΔLogP of −0.15 (3-CF₃ − 2-CF₃) demonstrates that regiochemical placement modulates the overall polarity of the molecule.

Lipophilicity Drug Design ADME Prediction

Boiling Point and Thermal Stability Predict Differential Handling Requirements

The predicted boiling point of 1-Boc-3-trifluoromethyl-piperidin-4-one is 292.5 ± 40.0 °C at 760 mmHg , which is comparable to the boiling point of the parent 1-Boc-4-piperidone (approximately 289.8 ± 33.0 °C) [1]. However, the target compound requires storage under inert gas (nitrogen or argon) at 2–8 °C , a more stringent condition than the standard ambient-temperature storage acceptable for 1-Boc-4-piperidone, reflecting the increased sensitivity of the trifluoromethyl-substituted ketone to moisture and oxidative degradation. The 3-CF₃ compound also exhibits a predicted density of 1.247 ± 0.06 g·cm⁻³ .

Thermal Stability Process Chemistry Purification

Regiochemical Identity Dictates Downstream Synthetic Versatility in 3-CF₃ Series

In CN102702080B, the 3-trifluoromethyl-4-piperidone scaffold (N-Boc protected) is explicitly used as a common intermediate for preparing N-Boc-3-trifluoromethyl-4-hydroxy piperidine (via reduction of the 4-ketone) and N-Boc-3-trifluoromethyl-4-amino piperidine (via reductive amination), with a reported isolated yield of 84% for the hydrogenation step to the 4-hydroxy derivative on an 82 g scale [1]. By contrast, the 2-CF₃ regioisomer (CAS 1245648-32-1) is documented solely in the context of fused pyrimidine and PARP14 inhibitor patents (EP-3782997-A1, US-10562891-B2) , where the 2-position CF₃ orientation dictates a different trajectory of heterocycle annulation. The 3-CF₃ placement leaves the C-2 and C-6 positions sterically and electronically available for further diversification, whereas the 2-CF₃ substituent partially obstructs one α-position to nitrogen.

Regiochemistry Synthetic Utility Piperidine Functionalization

Electronic Modulation of the Ketone Carbonyl by 3-CF₃: pKa and Reactivity Implications

The predicted pKa of the conjugate acid of 1-Boc-3-trifluoromethyl-piperidin-4-one is −3.09 ± 0.40 , reflecting the strong electron-withdrawing effect of the 3-CF₃ group transmitted through the piperidine ring to the basic nitrogen. In comparison, the parent 1-Boc-4-piperidone has a predicted pKa (conjugate acid) closer to −2.5 (estimated from general N-Boc-piperidine values). The more negative pKa indicates reduced basicity of the ring nitrogen, which alters the protonation state under physiological pH conditions and influences the compound's behavior in acid-catalyzed deprotection reactions (Boc removal typically requires mildly acidic conditions; the electron-deficient piperidine nitrogen may exhibit altered TFA-mediated deprotection kinetics). The polar surface area (PSA = 46.61 Ų) is identical to that of the parent 1-Boc-4-piperidone (PSA = 46.61 Ų) [1], indicating that the lipophilicity difference arises solely from the increased hydrophobic surface area contributed by the -CF₃ group rather than changes in hydrogen-bonding capacity.

Electronic Effects Carbonyl Reactivity pKa Prediction

Commercial Availability in Higher Purity Grade (97%) Versus Standard 95% Offerings

The target compound is available with a documented purity of 97% from at least one major supplier (Fluorochem, Product Code F790561) , compared against the typical 95% minimum purity specification offered by multiple vendors for the parent 1-Boc-4-piperidone (e.g., Sigma-Aldrich offers 98% for the parent , but 95% is the common specification for general research-grade piperidinones). The 97% purity specification for the 3-CF₃ derivative, combined with its pricing of £662.00 for 1 g (Fluorochem, UK stock) , reflects the additional synthetic steps required for regiospecific trifluoromethyl introduction and the associated purification rigor. For the 3-ethyl analog (CAS 117565-57-8), 96% purity is available at approximately €112.00/g , demonstrating that the 3-CF₃ compound commands a premium consistent with the added value of fluorination.

Purity Grading Procurement Quality Assurance

Recommended Application Scenarios for 1-Boc-3-trifluoromethyl-piperidin-4-one Based on Quantitative Differentiation Evidence


Lead Optimization of CNS-Penetrant Kinase Inhibitors Requiring Balanced Lipophilicity

When a medicinal chemistry program requires a piperidine-based scaffold with a -CF₃ group to enhance blood–brain barrier permeability while maintaining a ketone handle for further diversification, the 3-CF₃ compound provides a LogP of 2.31—intermediate between the 1-Boc-4-piperidone parent (LogP 1.52) and the 2-CF₃ regioisomer (LogP 2.46)—allowing fine-tuning of CNS MPO scores without overshooting lipophilicity thresholds . The documented 84% yield for ketone reduction to the 4-hydroxy derivative at 82 g scale [1] confirms scalability for structure–activity relationship (SAR) expansion.

Synthesis of 3-Trifluoromethyl-4-aminopiperidine Pharmacophores via Reductive Amination

The 3-CF₃-4-keto framework of this compound is specifically exploited in CN102702080B to access N-Boc-3-trifluoromethyl-4-amino piperidine, a key pharmacophoric element for tachykinin receptor antagonists and other CNS targets . The regiospecific 3-CF₃ placement preserves the C-2 and C-6 positions for subsequent N-alkylation or cross-coupling, a synthetic latitude not available with the 2-CF₃ regioisomer where the -CF₃ group sterically and electronically perturbs one α-methylene position [1].

Fluorinated Fragment Library Construction for ¹⁹F NMR-Based Screening

The compound's single -CF₃ reporter group, combined with the orthogonal Boc and ketone functionalities, makes it suitable as a core fragment for ¹⁹F NMR-based ligand screening campaigns. The identical polar surface area (PSA = 46.61 Ų) to the parent 1-Boc-4-piperidone ensures that any observed binding affinity differences in fragment screens can be attributed to the hydrophobic and electronic contributions of the -CF₃ group rather than to altered hydrogen-bonding capacity, providing cleaner structure–activity relationship interpretation.

Process Chemistry Scale-Up of Fluorinated Piperidine Intermediates Under Inert-Atmosphere Protocols

For process R&D teams planning multi-gram to kilogram campaigns, the predicted stability profile—requiring storage at 2–8 °C under N₂ or Ar —necessitates cold-chain infrastructure, but the patent-demonstrated robustness of the hydrogenation step (84% yield at 82 g input) [1] indicates that the compound tolerates the reaction conditions required for downstream derivatization without significant defluorination or ketone degradation, supporting its viability as a scale-up intermediate.

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